molecular formula C17H12N4O B13875255 phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone

phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone

Cat. No.: B13875255
M. Wt: 288.30 g/mol
InChI Key: ZIFDBGJPBYCIBL-UHFFFAOYSA-N
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Description

Phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone is a complex organic compound that features a unique structure combining a phenyl group, a pyrazole ring, and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of the phenyl group via a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are chosen to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones

Uniqueness

Phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone

InChI

InChI=1S/C17H12N4O/c22-17(12-4-2-1-3-5-12)15-11-21-10-13(6-7-16(21)20-15)14-8-18-19-9-14/h1-11H,(H,18,19)

InChI Key

ZIFDBGJPBYCIBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)C4=CNN=C4

Origin of Product

United States

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